molecular formula C9H7FN2OS B2360625 5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 1597661-55-6

5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2360625
CAS No.: 1597661-55-6
M. Wt: 210.23
InChI Key: FYLFWVZOBVWJSZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminobenzamide derivatives with carbon disulfide and methyl iodide in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased potency. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4H-quinazolin-4-one and 2-phenylquinazolin-4-one share a similar core structure but differ in their substituents.

    Fluorinated Heterocycles: Compounds like 5-fluoroindole and 5-fluoropyrimidine contain fluorine atoms and exhibit similar chemical properties.

Uniqueness

5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other quinazolinone derivatives. The fluorine atom enhances the compound’s stability and binding affinity, while the sulfur atom provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

5-fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c1-12-8(13)7-5(10)3-2-4-6(7)11-9(12)14/h2-4H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLFWVZOBVWJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC=C2F)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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